molecular formula C20H25N5O2S B2732329 N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide CAS No. 1105209-78-6

N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide

Cat. No.: B2732329
CAS No.: 1105209-78-6
M. Wt: 399.51
InChI Key: URONCTABCPHGBT-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a pyridazine ring substituted with an acetamide group and a phenylpiperazine moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a suitable thiol compound.

    Attachment of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via a nucleophilic substitution reaction.

    Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the phenylpiperazine moiety can be reduced to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyridazine ring can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide stands out due to its unique combination of a pyridazine ring, a thioether linkage, and a phenylpiperazine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[6-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-16(26)21-18-9-10-19(23-22-18)28-15-5-8-20(27)25-13-11-24(12-14-25)17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URONCTABCPHGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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